molecular formula C13H19ClN2O3 B11954557 methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride CAS No. 840-98-2

methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride

Cat. No.: B11954557
CAS No.: 840-98-2
M. Wt: 286.75 g/mol
InChI Key: VSZDXWVVQBAOMW-UHFFFAOYSA-N
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Description

Methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzoylamino group attached to the pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride typically involves the coupling of a benzoyl-protected amino acid with a methyl ester. One common method involves the use of benzoyl chloride and methyl (2S)-5-amino-2-pentanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzoylamino group can be reduced to form the corresponding amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group may facilitate binding to active sites, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride is unique due to its specific structural features, such as the presence of both a benzoylamino group and a methyl ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

840-98-2

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

methyl 5-amino-2-benzamidopentanoate;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(8-5-9-14)15-12(16)10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,14H2,1H3,(H,15,16);1H

InChI Key

VSZDXWVVQBAOMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCN)NC(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

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